N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-methoxyethyl)oxalamide
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Overview
Description
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-methoxyethyl)oxalamide is a synthetic organic compound characterized by its unique structure, which includes a hydroxy group, a dimethylpentyl chain, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-methoxyethyl)oxalamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxy-4,4-dimethylpentanol and 2-methoxyethylamine.
Formation of Oxalamide: The key step involves the formation of the oxalamide linkage. This can be achieved by reacting oxalyl chloride with the amine groups of the starting materials under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction temperature is maintained at low to moderate levels (0-25°C) to ensure the stability of the intermediates.
Industrial Production Methods
For industrial-scale production, the process is optimized for efficiency and yield. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalysts and Reagents: Employing catalysts to enhance reaction rates and selectivity. Common catalysts include Lewis acids or bases.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxalamide moiety can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, thiols, amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oxalamides with various functional groups.
Scientific Research Applications
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-methoxyethyl)oxalamide has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Studies: Studied for its effects on cellular processes and potential as a biochemical probe.
Industrial Chemistry: Utilized in the development of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism by which N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-methoxyethyl)oxalamide exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or metabolic regulation.
Binding Interactions: The hydroxy and methoxy groups facilitate binding through hydrogen bonding and van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-ethoxyethyl)oxalamide: Similar structure but with an ethoxy group instead of a methoxy group.
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-methoxypropyl)oxalamide: Contains a methoxypropyl group, offering different steric and electronic properties.
Uniqueness
Structural Features: The combination of hydroxy, dimethylpentyl, and methoxyethyl groups provides unique steric and electronic characteristics.
Reactivity: Exhibits distinct reactivity patterns compared to similar compounds, making it valuable for specific applications.
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-methoxyethyl)oxalamide stands out due to its versatile chemical properties and potential applications across various scientific disciplines. Its unique structure allows for diverse reactivity and interaction with biological targets, making it a compound of significant interest in both research and industrial contexts.
Properties
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-N'-(2-methoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-12(2,3)9(15)5-6-13-10(16)11(17)14-7-8-18-4/h9,15H,5-8H2,1-4H3,(H,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXJUOMCOOSQFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C(=O)NCCOC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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